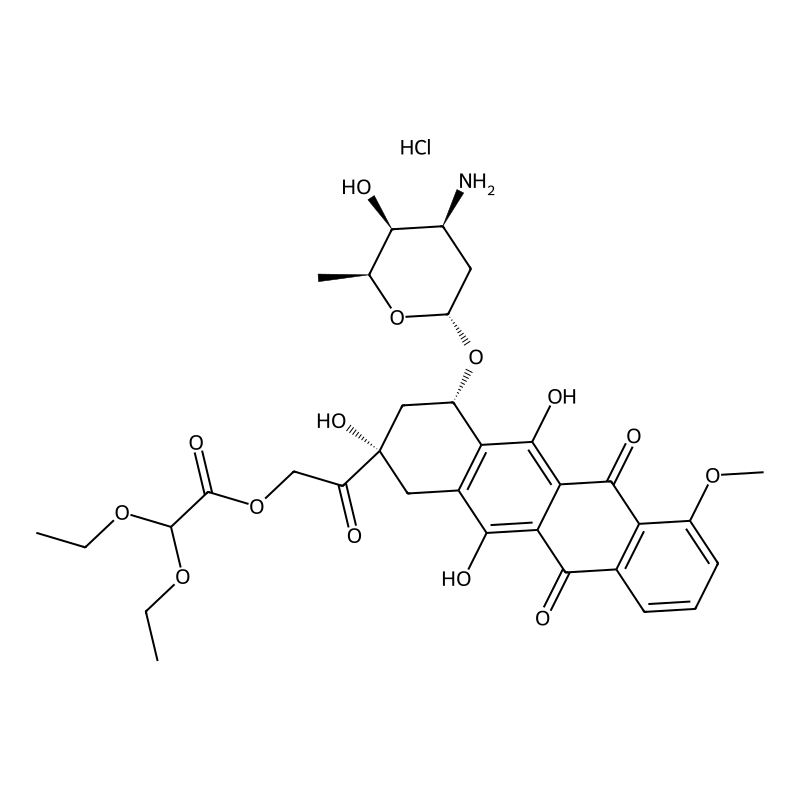

Detorubicin hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Doxorubicin hydrochloride is a potent anthracycline antibiotic widely used in cancer chemotherapy. It is derived from the bacterium Streptomyces peucetius and is known for its ability to intercalate into DNA, disrupting cellular processes essential for cancer cell proliferation. The compound has a complex structure characterized by a tetracyclic ring system linked to a sugar moiety, which enhances its solubility and biological activity. Its chemical formula is and it has a molar mass of approximately 543.53 g/mol .

Additionally, doxorubicin can undergo metabolic transformations in the liver, primarily through reduction pathways that yield doxorubicinol, a secondary alcohol. This process generates reactive oxygen species, contributing to both its anticancer efficacy and cardiotoxic side effects .

Doxorubicin exhibits significant biological activity against various cancers, including breast cancer, leukemia, and lymphoma. Its primary mechanisms of action include:

- DNA Intercalation: Stabilizes DNA structures while disrupting replication.

- Topoisomerase II Inhibition: Prevents the relegation of DNA breaks, leading to cell cycle arrest.

- Reactive Oxygen Species Generation: Induces oxidative stress in cancer cells, promoting cell death .

The compound is also known for its side effects, including cardiotoxicity, which arises from oxidative damage to cardiac cells due to the generation of free radicals during metabolism .

Doxorubicin is synthesized through fermentation processes involving genetically modified strains of Streptomyces. The precursor compound, daunorubicin, is converted into doxorubicin through hydroxylation reactions facilitated by cytochrome P450 enzymes. This biosynthetic pathway has been optimized over the years to enhance yield and reduce production costs .

Doxorubicin hydrochloride is primarily used in oncology as a chemotherapeutic agent. Its applications include:

- Treatment of various cancers such as breast cancer, ovarian cancer, bladder cancer, and leukemias.

- Use in combination therapies to enhance efficacy against resistant cancer types.

- Research applications in drug delivery systems and nanotechnology due to its intercalating properties with nucleic acids .

Studies have shown that doxorubicin interacts with several other drugs and biomolecules. For instance:

- With Other Chemotherapeutics: Doxorubicin can precipitate when combined with certain drugs like 5-fluorouracil due to dimerization reactions .

- With Biological Molecules: Doxorubicin binds to DNA and RNA molecules, influencing their structural integrity and function .

- Cardioprotective Agents: Compounds such as dexrazoxane have been studied for their ability to mitigate doxorubicin-induced cardiotoxicity by chelating iron and reducing free radical formation .

Doxorubicin belongs to a class of compounds known as anthracyclines. Here are some similar compounds along with a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Daunorubicin | Anthracycline | Precursor to doxorubicin; less effective against solid tumors. |

| Epirubicin | Anthracycline | Reduced cardiotoxicity compared to doxorubicin; used in breast cancer treatment. |

| Idarubicin | Anthracycline | More potent than doxorubicin; used in acute myeloid leukemia treatment. |

| Mitoxantrone | Anthracenedione | Less cardiotoxic; used for prostate cancer and multiple sclerosis. |

Doxorubicin's unique intercalating ability and its specific mechanism involving topoisomerase II inhibition set it apart from these compounds, making it a cornerstone in chemotherapy regimens despite its associated risks .

The semi-synthetic production of detorubicin hydrochloride from daunorubicin represents a cornerstone methodology in pharmaceutical manufacturing. This approach capitalizes on the structural similarity between daunorubicin and doxorubicin, differing only in the presence of a hydroxyl group at the carbon-14 position in the latter compound [1].

The semi-synthetic route was initially developed due to the limited natural production of doxorubicin by Streptomyces peucetius subspecies caesius compared to the more abundant daunorubicin available from various Streptomyces strains [2]. The process involves selective modification of the daunorubicin molecule through carefully controlled chemical transformations that preserve the critical structural features while introducing the desired hydroxyl functionality.

The substrate preparation begins with daunorubicin, which is isolated from fermentation broths of Streptomyces peucetius and related species. The daunorubicin serves as the immediate precursor for detorubicin hydrochloride synthesis, with the conversion requiring precise chemical manipulation to achieve the carbon-14 hydroxylation [3].

Key reaction parameters for the semi-synthetic process include temperature control between 0-5°C, solvent system optimization using methanol-dioxane mixtures, and pH maintenance in the range of 2-6 for optimal conversion yields. The overall yield from daunorubicin to doxorubicin hydrochloride ranges from 37% to 60%, depending on the specific conditions employed [1] [4].

Bromination and Hydroxylation Key Reaction Mechanisms

The bromination and hydroxylation sequence represents the mechanistic core of the semi-synthetic doxorubicin production process. This multi-step transformation involves electrophilic bromination followed by nucleophilic substitution and hydrolysis reactions [1].

The bromination step involves the formation of 14-bromo-daunorubicin as a key intermediate. This reaction is carried out using bromine in a methanol-dioxane solvent system at temperatures maintained between 0-5°C to prevent decomposition of the anthracycline structure [5]. The electrophilic bromination occurs selectively at the carbon-14 position due to the electron-rich nature of this site in the daunorubicin molecule.

The mechanism involves formation of a bromonium ion intermediate, which undergoes nucleophilic attack by the solvent system. Under controlled conditions, this leads to the formation of 14-bromo-daunorubicin, which can be isolated or used directly in subsequent steps [4].

The hydroxylation mechanism proceeds through treatment of 14-bromo-daunorubicin with oxalic acid in aqueous solution. The process involves initial hydrolysis of any ketal protecting groups at pH 1-2, followed by conversion of the brominated intermediate to doxorubicin at pH 3-5 [1]. This transformation occurs through formation of a doxorubicin oxalate intermediate, which undergoes acid-catalyzed hydrolysis to yield the final hydroxylated product.

The key advantages of this mechanism include the use of aqueous reaction media, elimination of organic solvents in the final steps, and improved overall yields compared to earlier alkaline hydrolysis methods [4]. The process achieves conversion efficiencies of 54% for the bromination step and 64% for the subsequent hydroxylation, resulting in overall yields that are commercially viable for industrial production.

Industrial-Scale Fermentation Processes Using Streptomyces Strains

Industrial-scale fermentation represents an increasingly important approach for detorubicin hydrochloride production, with significant advances in strain engineering and process optimization leading to commercially viable yields. The fermentation approach offers advantages in terms of sustainability, cost-effectiveness, and reduced environmental impact compared to semi-synthetic methods [6] [7].

The primary microorganism used for industrial fermentation is Streptomyces peucetius, with various engineered strains developed to enhance doxorubicin production. Wild-type S. peucetius produces only 15-25 mg/L of doxorubicin, which is insufficient for commercial production. However, through systematic strain improvement programs, yields have been increased dramatically [8] [9].

The fermentation process utilizes optimized culture media containing glucose as the primary carbon source, typically at concentrations of 6%, along with yeast extract at 2.5% and various mineral salts including sodium chloride, potassium phosphate, calcium carbonate, and trace metals [3]. The pH is maintained at 7.0 throughout the fermentation, with temperature control at 28°C and continuous agitation at 220 rpm.

Key process parameters include fermentation duration of 6-7 days for maximum antibiotic production, with doxorubicin concentrations reaching peak levels by day 6-7 [6]. The industrial strain S. peucetius G001 represents a significant advancement, producing over 100 times more doxorubicin than wild-type strains through systematic mutagenesis and optimization [10].

Recent advances in genetic engineering have led to the development of S. peucetius △U1/drrC, an engineered strain that produces 1128 mg/L of doxorubicin, representing a 102.1% increase compared to the parent strain [6]. This strain incorporates knockout of the ketoreductase gene dnrU and overexpression of the resistance gene drrC to enhance doxorubicin tolerance and production.

The highest reported fermentation yields have reached 1406-1461 mg/L in shake flask and fermenter studies, respectively, making direct fermentation economically competitive with semi-synthetic approaches [6] [7]. These yields represent the culmination of decades of strain improvement and process optimization efforts.

Purification Techniques and Quality Control Parameters

The purification of detorubicin hydrochloride from fermentation broths or semi-synthetic reaction mixtures requires sophisticated separation techniques to achieve pharmaceutical-grade purity. The complex nature of the production matrices necessitates multi-step purification protocols that can effectively remove impurities while preserving the integrity of the active pharmaceutical ingredient [11].

The initial purification step involves acidification of the fermentation broth or reaction mixture to pH 1.0-3.0 using hydrochloric acid, sulfuric acid, or oxalic acid. This acidification facilitates precipitation of proteins and other macromolecular contaminants while maintaining doxorubicin in solution [11]. The acidified mixture is then subjected to filtration using ceramic membrane systems followed by nanofiltration to remove particulate matter and high molecular weight impurities.

Chromatographic purification represents the core separation technology for achieving high-purity doxorubicin hydrochloride. The process typically employs macroporous adsorption resins such as HP20, XAD1180, or H41 for initial purification [11]. The adsorption process uses acidic aqueous solutions of ethanol or methanol (10-30% v/v) at pH 2.0-2.5 as pre-washing agents, followed by elution with higher concentration organic solvents (50-70% v/v) at controlled pH.

Preparative chromatography using dynamic axial compression (DAC) technology provides the final purification step. This technique employs C18 reversed-phase columns with methanol-water mobile phases (45-55% v/v) adjusted to pH 2.5 with phosphoric acid or hydrochloric acid [11]. The preparative system can handle loading capacities of 30g per kg of packing material, with elution flow rates of 1200-2500 mL/min depending on column size.

Crystallization represents the final purification step for achieving pharmaceutical-grade detorubicin hydrochloride. The crystallization process is carried out from water-based solutions containing poor solvents such as methanol, ethanol, isopropanol, acetonitrile, or acetone at temperatures of 40-75°C [12]. The optimal water-to-poor solvent ratio ranges from 1:2 to 1:10, with crystallization at 45-75°C providing optimal results.

Quality control parameters for detorubicin hydrochloride include chromatographic purity determination using high-performance liquid chromatography with UV detection at 254 nm. The mobile phase typically consists of 0.05 mM ammonium acetate, methanol, and acetonitrile in a 500:250:250 (v/v) ratio, with flow rates of 0.5-1.0 mL/min [13] [14]. The chromatographic purity specification requires ≥99.5% main component with individual impurities not exceeding 0.10%.

Physical characterization includes moisture content determination by Karl Fischer titration (≤2.0% specification), particle size analysis by image projection (≥15 μm average diameter), and solubility testing in water (50-52 mg/mL specification) [12] [15]. The specific rotation must be within the range of +240 to +270 degrees when measured at 0.1% concentration in methanol, and the melting point should be 216°C with decomposition [15].

Analytical method validation follows International Conference on Harmonization guidelines, with linearity demonstrated over concentration ranges of 40-140 μg/mL, limits of detection at 0.35 μg/mL, and limits of quantification at 0.75 μg/mL [16]. Precision studies require relative standard deviations of less than 2.0% for repeatability and intermediate precision measurements.

Stability testing encompasses forced degradation studies under acidic (0.1N hydrochloric acid), basic (0.1N sodium hydroxide), oxidative (3.0% hydrogen peroxide), thermal (70°C), and photolytic (254 nm UV) conditions for 24-hour periods [13]. The stability-indicating methods must demonstrate successful separation of doxorubicin from degradation products and related impurities.

Purity

Exact Mass

Appearance

Storage

UNII

Other CAS

Dates

2: Chawla SP, Legha SS, Benjamin RS. Detorubicin--an active anthracycline in untreated metastatic melanoma. J Clin Oncol. 1985 Nov;3(11):1529-34. PubMed PMID: 4056844.

3: Colbert N, Vannetzel JM, Izrael V, Schlienger M, Milleron B, Blanchon F, Herman D, Akoun G, Roland J, Chatelet F, et al. A prospective study of detorubicin in malignant mesothelioma. Cancer. 1985 Nov 1;56(9):2170-4. PubMed PMID: 3902205.

4: Zenebergh A, Baurain R, Trouet A. Cellular pharmacology of detorubicin and doxorubicin in L1210 cells. Eur J Cancer Clin Oncol. 1984 Jan;20(1):115-21. PubMed PMID: 6537910.

5: Chauvergne J, Bui NB, Cappelaere P, Gary-Bobo J, Guerrin J, Armand JP, Durand M. [Chemotherapy in advanced malignant melanoma. Results of a controlled trial comparing a combination of dacarbazine (DTIC) and detorubicin with dacarbazine alone]. Sem Hop. 1982 Dec 16;58(46):2697-701. French. PubMed PMID: 6297068.

6: Cappelaere P, Chauvergne J, Klein T, Gary-Bobo J, Guerrin J, Meeus L. [Randomized trial of vincristin-methotrexate-bleomycin and cis-platin or detorubicin for advanced head and neck cancer (author's transl)]. Bull Cancer. 1981;68(5):422-7. French. PubMed PMID: 6174165.

7: Huybrechts M, Trouet A. Comparative toxicity of detorubicin and doxorubicin, free and DNA-bound, for hemopoietic stem cells. Cancer Chemother Pharmacol. 1980;5(2):79-82. PubMed PMID: 7471318.

8: Clinical study of detorubicin. EORTC Clinical Screening Group. Recent Results Cancer Res. 1980;74:184-91. PubMed PMID: 7444139.

9: Maral R, Heusse D, Lavelle F, Cueille G, Marlard M, Jacquillat C, Maral J, Auclerc MF, Weil M, Auclerc G, Bernard J. Experimental and clinical activity of a new anthracycline derivative: detorubicin (14-diethoxyacetoxydaunorubicin). Recent Results Cancer Res. 1980;74:172-83. PubMed PMID: 7444138.

10: Preliminary results of a phase II trial on solid tumors of detorubicin, a new anthracyclin. Cancer Clin Trials. 1980 Summer;3(2):115-20. PubMed PMID: 7428135.